

Application Note: Validating Tamibarotene's On-Target Efficacy Using CRISPR-Cas9 Gene Knockout

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Compound of Interest

Compound Name: *Tamibarotene*

Cat. No.: *B1681231*

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Introduction

Tamibarotene (formerly SY-1425) is a potent and selective synthetic retinoid agonist of the Retinoic Acid Receptor Alpha (RAR α) and Retinoic Acid Receptor Beta (RAR β).^{[1][2][3][4]} It has shown significant promise in the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), particularly in patient populations with high expression of the RARA gene.^[5] Target validation is a critical step in drug development to confirm that a drug's therapeutic effects are mediated through its intended molecular target. The CRISPR-Cas9 gene editing system provides a powerful tool for precise gene knockout, enabling researchers to definitively validate drug-target interactions.

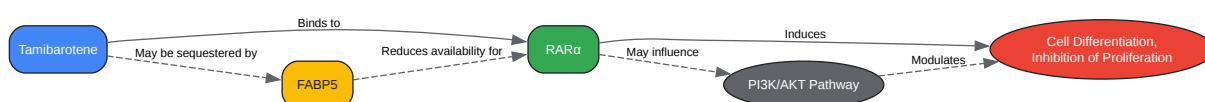
This application note provides a detailed protocol for utilizing CRISPR-Cas9 to knock out the RARA gene in a leukemia cell line to validate the on-target activity of **Tamibarotene**. We also explore the investigation of a potential secondary target, Fatty Acid Binding Protein 5 (FABP5), and a related signaling pathway, PI3K/AKT.

Signaling Pathways and Experimental Workflow

The primary mechanism of action of **Tamibarotene** is through its binding to RAR α . In cancer cells with high levels of RARA, **Tamibarotene** can induce differentiation and inhibit

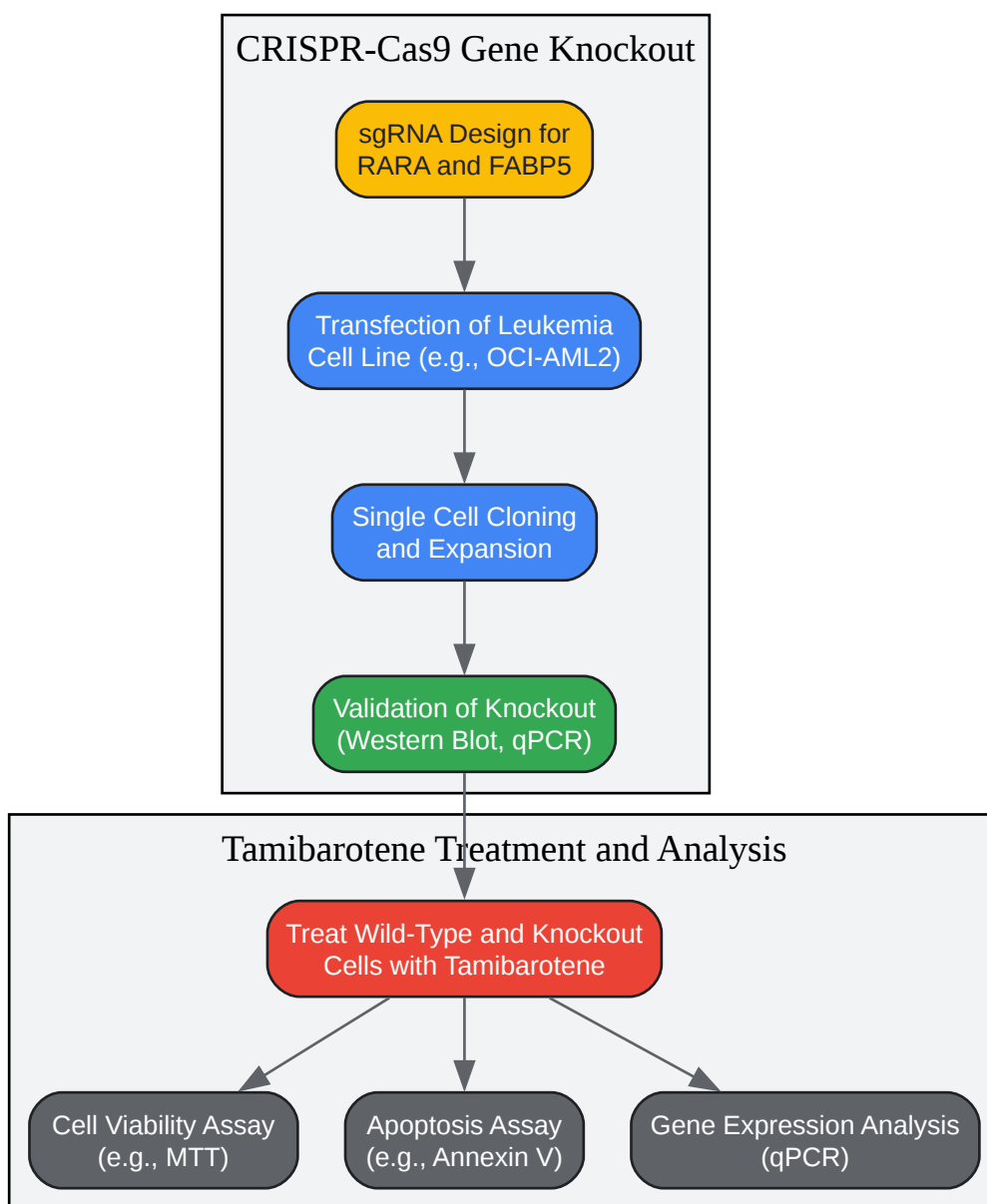
proliferation. FABP5 is another protein that can influence retinoic acid signaling. It can sequester retinoic acid and shuttle it to PPAR β/δ , which may promote proliferation. Therefore, knocking out FABP5 could potentially sensitize cells to **Tamibarotene** by increasing the availability of the drug for RAR α . The PI3K/AKT pathway is a key signaling cascade involved in cell survival and proliferation, and its modulation has been observed in response to retinoids.

Below are diagrams illustrating the proposed signaling pathway of **Tamibarotene** and the experimental workflow for target validation using CRISPR-Cas9.



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Caption: Proposed signaling pathway of **Tamibarotene**.



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